2-Ethylhexyl methacrylate

Catalog No.
S748933
CAS No.
688-84-6
M.F
C12H22O2
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2
M. Wt
198.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl methacrylate

CAS Number

688-84-6

Product Name

2-Ethylhexyl methacrylate

IUPAC Name

2-ethylhexyl 2-methylprop-2-enoate

Molecular Formula

C12H22O2
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3

InChI Key

WDQMWEYDKDCEHT-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C(=C)C

Solubility

Solubility in water: none

Canonical SMILES

CCCCC(CC)COC(=O)C(=C)C

General Applications of 2-Ethylhexyl Methacrylate

Specific Scientific Field: Polymer Science and Material Engineering

Summary of the Application: 2-Ethylhexyl methacrylate (EHMA) is a methacrylate ester monomer with low volatility and excellent adhesion to a wide range of substrates . This monomer enhances the flexibility, impact resistance, and toughness of polymers when used in copolymerization . It has good resistance to weathering and helps to enhance the durability and long-term performance of coatings .

Methods of Application or Experimental Procedures: 2-Ethylhexyl Methacrylate F (2-EHMA F) forms homopolymers and copolymers . Copolymers of 2-EHMA F can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc .

Results or Outcomes: 2-EHMA F is a monofunctional monomer with a characteristic high reactivity of methacrylates and a branched hydrophobic moiety . It can be used to impart the following properties to polymers: Chemical resistance, Hydrophobicity, Flexibility, Scratch resistance, Adhesion, Heat resistance, High solids, Weatherability .

Application in Ophthalmology

Specific Scientific Field: Ophthalmology

Summary of the Application: 2-Ethylhexyl methacrylate can be used as a monomer to prepare poly (2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate) (PPPE) intraocular lenses used in cataract treatment .

Results or Outcomes: The intraocular lenses made from this polymer showed excellent optical and thermomechanical properties .

2-Ethylhexyl methacrylate (EHMA) is a colorless liquid monomer with the chemical formula C₁₂H₂₂O₂. It is a methacrylate ester, a class of organic compounds widely used in the production of polymers. EHMA is significant in scientific research due to its unique properties that contribute to the development of various advanced materials [].


Molecular Structure Analysis

EHMA's structure consists of three key functional groups:

  • Methacrylate group (CH₂=C(CH₃)COOCH₂-): This group contains a double bond (C=C) and an ester linkage (COOCH₂-). The double bond readily undergoes polymerization reactions to form long polymer chains.
  • Ethylhexyl group (C₂H₅-CH(CH₂CH₃)-CH₂CH₂CH₂CH₃): This branched hydrocarbon chain provides low volatility to the molecule and enhances its adhesion properties [].

The combination of these features makes EHMA a versatile building block for various polymers with desirable characteristics.


Chemical Reactions Analysis

Synthesis

EHMA is typically synthesized through the esterification of methacrylic acid with 2-ethylhexanol in the presence of an acid catalyst [].

Balanced Chemical Equation:

CH₃COOH (methacrylic acid) + C₈H₁₈O (2-ethylhexanol) → C₁₂H₂₂O₂ (EHMA) + H₂O (water)

Polymerization

EHMA readily undergoes polymerization reactions, either alone or in combination with other monomers. These reactions form various copolymers with tailored properties. The presence of the double bond in the methacrylate group allows for chain-growth polymerization mechanisms like free radical polymerization [].

Decomposition

Under high temperatures or exposure to strong acids or bases, EHMA can decompose into methacrylic acid, 2-ethylhexanol, and other smaller molecules.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₂H₂₂O₂
  • Molar Mass: 198.3 g/mol []
  • Melting Point: -50 °C []
  • Boiling Point: 218 °C []
  • Density: 0.885 g/cm³ []
  • Solubility: Soluble in organic solvents like acetone, toluene, and methanol; slightly soluble in water []
  • Stability: Stable under normal storage conditions. Requires inhibitor to prevent unwanted polymerization [].

Mechanism of Action (Not Applicable)

EHMA does not have a specific biological mechanism of action. Its primary function is as a building block for various polymers used in different applications.

  • Skin Irritation: EHMA can cause skin irritation and allergic reactions upon contact [].
  • Eye Irritation: Exposure to EHMA vapors or liquid can irritate the eyes [].
  • Respiratory Irritation: Inhalation of EHMA vapors may irritate the respiratory tract [].
  • Environmental Hazards: EHMA is considered harmful to aquatic life and can have long-lasting effects on the environment [].

Physical Description

Liquid
LIQUID.

XLogP3

4.5

Boiling Point

110 °C @ 14 mm Hg
113-224 °C

Flash Point

92 °C

Vapor Density

6.8 (Air= 1)
Relative vapor density (air = 1): 6.8

Density

0.880 g/cu cm @ 25 °C
Relative density (water = 1): 0.9

LogP

4.54 (LogP)
log Kow = 4.54
4.2-4.8

GHS Hazard Statements

Aggregated GHS information provided by 836 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (82.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.076 mm Hg @ 25 °C /Estimated/
Vapor pressure, Pa at 20 °C: 133

Pictograms

Irritant

Irritant

Other CAS

688-84-6
25719-51-1

Wikipedia

2-ethylhexyl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF 2-ETHYLHEXYL ALCOHOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Stability Shelf Life

Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% 2-ethylhexyl methacrylate/

Dates

Modify: 2023-08-15

Explore Compound Types